molecular formula C6H9ClN2 B2481874 Pyridin-2-ylmethanamine hydrochloride CAS No. 84359-11-5

Pyridin-2-ylmethanamine hydrochloride

Cat. No.: B2481874
CAS No.: 84359-11-5
M. Wt: 146.61
InChI Key: WOXFMYVTSLAQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 146.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Photodynamic Therapy for Breast Cancer A study by Zhu et al. (2019) reported on the formation of an iron(III) complex involving pyridin-2-ylmethanamine. This complex showed potential as a photosensitizer for photodynamic therapy, particularly in treating human breast cancer cells. It demonstrated high anti-proliferation efficiency under light irradiation, with notable anti-tumor activity and minimal toxicity to other organs (Zhu et al., 2019).

  • Synthesis of Piperazine-2,6-dione Derivatives for Anticancer Activity Kumar et al. (2013) utilized pyridin-2-ylmethanamine in the synthesis of piperazine-2,6-dione derivatives, which were then evaluated for their anticancer activity. Some of these compounds showed promising results against various cancer cell lines (Kumar et al., 2013).

  • Development of a Fluorescent Chemosensor Li et al. (2014) synthesized a fluorescent sensor using pyridin-2-ylmethanamine, which exhibited excellent selectivity and sensitivity for detecting Zn(2+) ions. This sensor was capable of distinguishing Zn(2+) from Cd(2+) and was applied for fluorescence imaging of Zn(2+) in living cells (Li et al., 2014).

  • Ligand Synthesis and Coordination Chemistry Halcrow (2005) discussed the synthesis of derivatives of pyridin-2-ylmethanamine and their use as ligands in complex chemistry. These ligands were highlighted for applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical transitions (Halcrow, 2005).

  • Zinc(II) Chemosensing Ensemble for Selective “Turn-On” Fluorescence Sensing Tsay et al. (2013) created a zinc(II) chemosensing ensemble involving pyridin-2-ylmethanamine. This ensemble showed selective "turn-on" fluorescence sensing for ATP and PPi in aqueous media, providing a novel approach for dual cation/anion detection (Tsay et al., 2013).

  • Photocatalytic Degradation of Pyridine in Drinking Water Li et al. (2017) researched the degradation of pyridine, a compound related to pyridin-2-ylmethanamine, in drinking water using a dielectric barrier discharge system. This study provided insights into the application of strong ionization discharge in treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Safety and Hazards

Pyridin-2-ylmethanamine hydrochloride is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and it should only be used in a well-ventilated area .

Mechanism of Action

Target of Action

Pyridin-2-ylmethanamine hydrochloride, also known as 2-Picolylamine, is a complex molecule with a wide range of potential targets. It has been found to interact with Tropomyosin receptor kinase (TRK) , which is a clinically validated target for anti-tumor therapy . TRK fusion is a form of oncogenic kinase that occurs pan-cancer .

Mode of Action

The compound has been identified as a promising candidate for TRK inhibition . It blocks cellular TRK signal transduction, thereby inhibiting the vitality of TRK-dependent cells . This interaction with its target leads to changes in the cell’s behavior, specifically in terms of growth and proliferation.

Pharmacokinetics

One study found that a compound with a similar structure had acceptable pharmacokinetic properties in mice, with an oral bioavailability of 378% . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and proliferation in TRK-dependent cells . In a mouse model, strong inhibition of in vivo tumor growth was observed, leading to significant tumor suppression and even complete tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to undergo a ferroelectric phase transition at around 264.8 K . This suggests that temperature could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638231
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-11-5
Record name NSC142564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.